molecular formula C25H25N5OS B2941168 [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 1297609-69-8

[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

Numéro de catalogue: B2941168
Numéro CAS: 1297609-69-8
Poids moléculaire: 443.57
Clé InChI: XOTPIRUNPUBWHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone features a hybrid structure combining a thiazole ring, pyrazolidine, and a phenylpiperazine moiety linked via a methanone bridge. Thiazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties, while phenylpiperazine scaffolds are prevalent in central nervous system (CNS) therapeutics due to their affinity for serotonin and dopamine receptors .

Propriétés

IUPAC Name

[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c1-17-8-10-19(11-9-17)24-26-18(2)23(32-24)21-16-22(28-27-21)25(31)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,21-22,27-28H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYWKXUIYCWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and other pharmacological effects.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name : [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
  • Molecular Formula : C23H28N4OS
  • Molecular Weight : 420.56 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and anticonvulsant properties.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and piperazine moieties exhibit significant antimicrobial properties. A study by Mhaske et al. (2014) highlighted that compounds similar to the target molecule demonstrated moderate to excellent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The findings are summarized in Table 1.

CompoundAntibacterial ActivityMinimum Inhibitory Concentration (MIC)
5aModerate32 µg/mL
5bGood16 µg/mL
5cExcellent8 µg/mL

Anticonvulsant Activity

In a study assessing anticonvulsant properties, a series of compounds derived from similar structures were tested in animal models. The results showed that certain derivatives provided protection against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg . Notably, compounds with the phenylpiperazine moiety exhibited delayed onset but prolonged action.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating neurotransmitter systems or inhibiting certain enzymes. The thiazole and piperazine components are believed to play crucial roles in these interactions, enhancing the compound's biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that modifications on the thiazole ring significantly affected antimicrobial potency. Compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .
  • Anticonvulsant Studies : Another investigation focused on the pharmacodynamics of similar piperazine derivatives, revealing their effectiveness in reducing seizure frequency and duration in treated animals .

Comparaison Avec Des Composés Similaires

Piperazine-Containing Derivatives

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogs:

Compound Structure Core Heterocycle Key Substituents Biological Activity LogP (Estimated) Reference
Target Compound Thiazole 4-Methylphenyl, phenylpiperazine Hypothesized CNS modulation 3.5
[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone Thiadiazole Methoxyphenyl Unknown (structural analog) 3.8
Sulfonylpiperazin-ethanone derivatives (e.g., 7a–x) Piperazine Phenylsulfonyl, tetrazole-thiol Antiproliferative 2.8
Nitroimidazole derivatives Imidazole Nitro group Antimycobacterial 1.9

Key Findings :

  • Thiazole vs. Thiadiazole : The target compound's thiazole core may offer superior metabolic stability compared to thiadiazole analogs, which are prone to hydrolysis .
  • Substituent Effects : The 4-methylphenyl group on the thiazole enhances lipophilicity (LogP ~3.5) relative to nitroimidazole derivatives (LogP ~1.9), favoring CNS penetration .

Heterocyclic Modifications and Bioactivity

  • Nitro Group Impact : highlights that nitro substitutions on aryl rings enhance antimycobacterial activity. However, in the target compound, the absence of nitro groups may shift activity toward CNS targets rather than antimicrobial effects .
  • Thiazolidinone vs. Thiazole: Compounds with thiazolidinone cores (e.g., ) exhibit anti-inflammatory or antidiabetic properties, whereas the rigid thiazole in the target compound may favor kinase inhibition or neurotransmitter receptor modulation .

Computational Insights into Molecular Interactions

Advanced computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () provide critical insights:

  • Electron Density Mapping : The phenylpiperazine moiety likely participates in π-π stacking with aromatic residues in receptor binding pockets, while the thiazole’s sulfur atom may form hydrogen bonds .

Q & A

Q. How can cryo-EM or microED complement X-ray crystallography for structural elucidation of this compound?

  • Methodological Answer : MicroED is ideal for nanocrystalline samples (<1 µm³), resolving structures at 1.5–2.0 Å resolution. Cryo-EM (2.5–3.5 Å) visualizes ligand binding in protein complexes, though requires larger molecular assemblies. Pair with DFT calculations (B3LYP/6-31G*) to validate electron density maps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.